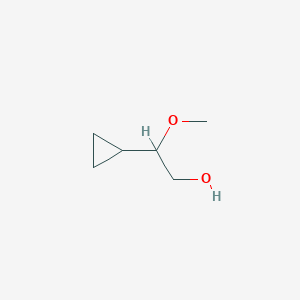

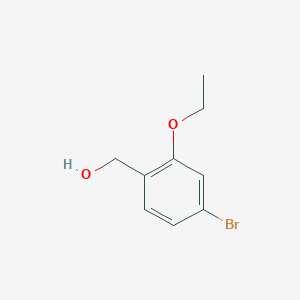

![molecular formula C13H22N2O3 B1374804 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid CAS No. 1260843-94-4](/img/structure/B1374804.png)

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

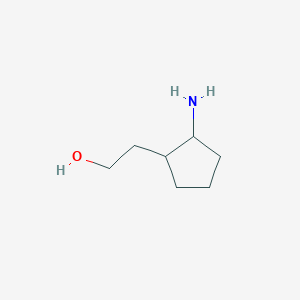

“1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid” is a complex organic compound. It contains a bipiperidine moiety, which is a part of many alkaloid natural products and drug candidates . The compound also includes an acetyl group and a carboxylic acid group .

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . These compounds have been bio-assayed for their varied activity, and the structure-activity relationship of the piperidones has been established .Molecular Structure Analysis

The molecular structure of “1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid” is complex, with a bipiperidine core, an acetyl group, and a carboxylic acid group . The compound has a molecular weight of 168.28 g/mol .Aplicaciones Científicas De Investigación

1. Biochemistry and Material Science

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, as represented by similar compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, is significant in material science and biochemistry. It serves as an effective β-turn and 310/α-helix inducer in peptides and acts as a rigid electron spin resonance probe and fluorescence quencher, demonstrating its versatility in these fields (Toniolo et al., 1998).

2. Electrocatalytic Applications

The compound is relevant in electrocatalysis, particularly in the oxidation of alcohols and aldehydes to carboxylic acids. A related compound, 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl, has been used as a mediator in these reactions, showing potential for the synthesis of various carboxylic acids under mild conditions (Rafiee et al., 2018).

3. Microbial Tolerance to Weak Acid Stress

Research has shown that carboxylic acids, including compounds similar to this compound, are integral to understanding microbial adaptation to weak acid stress. This knowledge is crucial for applications in medicine, health, food safety, and environmental science, particularly in developing strains that can tolerate inhibitory weak acid concentrations (Mira & Teixeira, 2013).

4. Supramolecular Chemistry

In supramolecular chemistry, compounds like 4,4′-Bipyridine, which bear resemblance to this compound, have been used to form hydrogen-bonded networks with various boronic acids. These studies contribute to our understanding of hydrogen-bonding patterns and the role of water molecules in the assembly of these compounds (Rodríguez-Cuamatzi et al., 2009).

5. Hydrogen Generation from Bio-Oil

Research on the steam reforming of carboxylic acids, a significant component of bio-oil, highlights the role of compounds like this compound in hydrogen generation. This process is crucial for developing sustainable biomass-based refineries for biofuel production (Zhang et al., 2018).

Direcciones Futuras

The future directions for research on “1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its structural similarity to piperidone derivatives, it may have potential in the development of new drugs .

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with enzymes involved in fatty acid biosynthesis, such as acetyl-coa carboxylase (acc) . ACC catalyzes the first committed step in fatty acid biosynthesis, a metabolic pathway required for several important biological processes including the synthesis and maintenance of cellular membranes .

Biochemical Pathways

If the compound interacts with acc as suggested, it would affect the fatty acid biosynthesis pathway . This pathway is crucial for several biological processes, including the synthesis and maintenance of cellular membranes .

Pharmacokinetics

These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

If the compound affects the fatty acid biosynthesis pathway, it could potentially influence the synthesis and maintenance of cellular membranes .

Análisis Bioquímico

Biochemical Properties

1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as acetyl-CoA carboxylase, which is involved in fatty acid biosynthesis . The compound may also interact with proteins and other biomolecules, influencing their function and stability. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the integrity of the nucleolus, impacting ribosomal RNA synthesis and activating p53-dependent stress responses . These effects highlight the compound’s potential in regulating cellular homeostasis and stress responses.

Molecular Mechanism

The molecular mechanism of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic flux . The compound’s interaction with acetyl-CoA carboxylase, for example, is crucial for its role in fatty acid synthesis . Understanding these mechanisms provides insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades. These temporal effects are essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid is involved in several metabolic pathways, including fatty acid synthesis and acetyl-CoA metabolism . It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported to various cellular compartments, where it exerts its effects. Understanding its transport and distribution is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid is localized in specific subcellular compartments, where it influences cellular activity and function . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. These factors are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-(1-acetylpiperidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-10(16)14-8-4-12(5-9-14)15-6-2-11(3-7-15)13(17)18/h11-12H,2-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALMQZFSSLRDAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744152 |

Source

|

| Record name | 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260843-94-4 |

Source

|

| Record name | 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

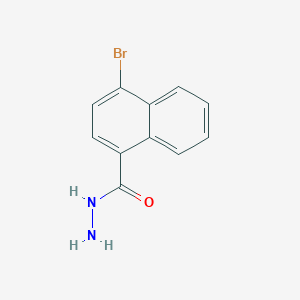

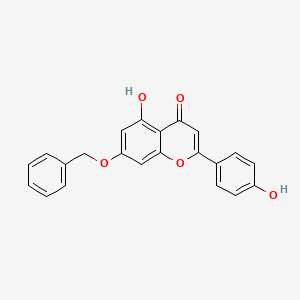

![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)

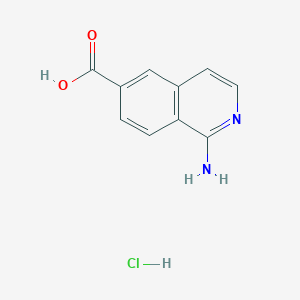

![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)